trans-2-Pentenal

Descripción general

Descripción

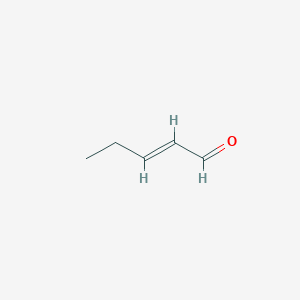

trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor reminiscent of potatoes and peas. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the second and third carbon atoms and an aldehyde group at the end of the carbon chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-2-Pentenal can be synthesized through various methods. One common method involves the aldol condensation of propanal (propionaldehyde) and ethanal (acetaldehyde). This reaction proceeds in two stages: the formation of 3-hydroxypentanal followed by its thermal dehydration to yield 2-pentenal .

Industrial Production Methods: In industrial settings, 2-pentenal is often produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds. This method is advantageous due to its high selectivity and stable reaction conditions .

Análisis De Reacciones Químicas

Ozonolysis Reaction Mechanisms

trans-2-Pentenal reacts with ozone (O₃) via 1,3-dipolar cycloaddition, forming a primary ozonide that decomposes into carbonyl products and Criegee intermediates (CIs).

Primary Reaction Pathways

- Theoretical Insights :

Reaction with NO₃ Radicals

This compound undergoes hydrogen abstraction and addition reactions with nitrate radicals (NO₃), critical in atmospheric chemistry.

Kinetic Parameters

| Temperature (K) | Rate Constant (, cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 244 | |

| 298 | |

| 374 |

Chlorine Atom-Initiated Reactions

In polluted environments, Cl atoms react with this compound via:

- α-Addition : Forms CH₂ClCH₂CHCHCHO (major pathway).

- β-Addition : Produces CH₂CHClCH₂CHO.

- H-Abstraction : Generates allylic radicals .

Branching Ratios

| Pathway | Contribution (%) |

|---|---|

| α-Addition | 65 |

| β-Addition | 25 |

| H-Abstraction | 10 |

Secondary Reactions of Criegee Intermediates

CIs from ozonolysis undergo further reactions:

Atmospheric and Environmental Impact

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Overview

trans-2-Pentenal is widely recognized for its fresh and green aroma, making it a valuable ingredient in food and cosmetic products. It enhances the sensory appeal of various formulations.

Applications

- Flavoring Agent : Used in food products to impart a desirable taste.

- Fragrance Component : Incorporated into perfumes and personal care products for its appealing scent.

Case Study

A study highlighted the effectiveness of this compound in enhancing the flavor profile of certain beverages, demonstrating its potential to improve consumer acceptance and satisfaction .

Synthesis of Fine Chemicals

Overview

This compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Applications

- Chemical Reactions : Its reactivity allows for the efficient creation of complex molecules.

- Pharmaceuticals : Utilized in the development of new drugs due to its versatile chemical properties.

Data Table: Synthesis Applications

| Application Area | Example Compounds | Reaction Type |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Aldol condensation |

| Agrochemicals | Herbicides | Michael addition |

| Fine Chemicals | Specialty chemicals | Cross-coupling reactions |

Analytical Chemistry

Overview

In analytical laboratories, this compound is employed as a standard in gas chromatography.

Applications

- Calibration Standard : Provides accurate calibration for analyzing other volatile compounds.

- Quality Control : Ensures reliable results in research settings.

Case Study

Research demonstrated that using this compound as a standard improved the accuracy of volatile organic compound analyses in environmental samples .

Biochemical Research

Overview

this compound has been studied for its potential biological activities, particularly its antimicrobial properties.

Applications

- Antimicrobial Research : Investigated for effects on various microorganisms.

- Cell Growth Inhibition : Exhibits selective inhibition of carcinoma cell growth with minimal effect on normal cells .

Environmental Science

Overview

Recent studies have focused on the environmental implications of this compound, particularly regarding atmospheric chemistry.

Applications

- Ozonolysis Studies : Investigated for its role in secondary organic aerosol formation and atmospheric oxidation processes.

- Air Quality Impact : Contributes to understanding air quality dynamics and pollution mechanisms .

Data Table: Environmental Impact Studies

| Study Focus | Findings | Methodology |

|---|---|---|

| Ozonolysis Rate Coefficients | Rate coefficients determined for this compound ozonolysis | Flow reactor experiments |

| Atmospheric Oxidation Mechanisms | Identified major conformers affecting reactivity | Spectroscopic techniques |

Mecanismo De Acción

The mechanism of action of 2-pentenal involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can increase intracellular calcium levels, which may contribute to its antitumor effects . Additionally, its α,β-unsaturated aldehyde structure allows it to participate in Michael addition reactions, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

trans-2-Pentenal can be compared with other similar compounds such as:

2-Methyl-2-pentenal: This compound has a similar structure but with a methyl group attached to the second carbon atom.

3-Ethyl-2-propenal: Another α,β-unsaturated aldehyde with an ethyl group attached to the third carbon atom.

2-Hexenal: This compound has a longer carbon chain and is used in the flavor and fragrance industry.

The uniqueness of 2-pentenal lies in its specific odor profile and its versatility in chemical reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Trans-2-pentenal (T2P) is an α,β-unsaturated aldehyde that has garnered attention due to its biological activity and environmental implications. Its relevance spans various fields, including atmospheric chemistry, toxicology, and neurobiology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the chemical formula CHO and is characterized by its unsaturated aldehyde structure. It participates in several chemical reactions, notably ozonolysis, which is crucial in atmospheric chemistry. The ozonolysis of T2P leads to the formation of various products, including glyoxal and propanal, which can significantly impact air quality and contribute to secondary organic aerosol formation.

Ozonolysis Kinetics

Recent studies have investigated the kinetics of T2P ozonolysis using advanced experimental setups such as laminar flow reactors and atmospheric simulation chambers. The average rate coefficient for the ozonolysis reaction was found to be at room temperature (298 K) . The following table summarizes key findings related to the reaction products:

| Product | Yield (%) |

|---|---|

| Glyoxal | 57 ± 10 |

| Propanal | 42 ± 12 |

| Acetaldehyde | 9 ± 3 |

| 2-Hydroxypropanal | 5 ± 2 |

These yields were determined through gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), indicating the complex nature of T2P's reactivity in the atmosphere .

Biological Activity

This compound exhibits notable biological activity, particularly in neurobiology. Research has shown that T2P increases intracellular calcium ion concentration ([Ca]) in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through activation of the transient receptor potential ankyrin 1 (TRPA1) channel, which is known to play a role in sensory perception .

Toxicological Studies

Toxicological assessments have indicated that this compound can induce mutagenic effects in cell cultures. A study demonstrated that at concentrations ranging from 0.003 to 0.3 mM, T2P caused a dose-dependent increase in mutations in Chinese hamster lung V79 cells . This raises concerns regarding its potential health impacts upon exposure.

Environmental Implications

As a biogenic volatile organic compound (BVOC), this compound contributes significantly to atmospheric chemistry. Its role in secondary organic aerosol formation is critical in urban environments where ozone levels are elevated. The reaction pathways involving T2P can lead to the generation of various oxidized products that influence climate and air quality .

Case Studies

Case Study 1: Atmospheric Impact

A study conducted in urban areas revealed that this compound levels correlate with increased ozone concentrations, leading to higher rates of secondary organic aerosol formation. This underscores the importance of monitoring T2P emissions as part of air quality management strategies.

Case Study 2: Neurobiological Effects

In a laboratory setting, researchers exposed neonatal rat trigeminal ganglion neurons to varying concentrations of this compound. The results indicated significant activation of TRPA1 channels, suggesting that T2P may have implications for sensory processing and pain perception .

Propiedades

IUPAC Name |

(E)-pent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCTIQRPGSLPT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858788 | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |

| Record name | 2-Pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.856 (21°) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-87-0, 764-39-6, 31424-04-1 | |

| Record name | (E)-2-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Pentenal?

A1: 2-Pentenal has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: How was the structure of cis-4,5-epoxy-2-pentenal, a related compound, confirmed?

A2: Researchers confirmed the structure of cis-4,5-epoxy-2-pentenal, a product formed during the pyrolysis of phosphoric acid-treated cellulose, using NMR, IR, UV, and mass spectrometry. []

Q3: In what natural and processed contexts can 2-Pentenal be found?

A3: 2-Pentenal has been identified as a volatile compound in various settings:

- Plants: It is emitted by tea shoots damaged by tea geometrids. [] Cabbage plants damaged by Pieris brassicae caterpillars also release 2-Pentenal. []

- Food: It is found in moldy cocoa beans [], and soybean preparations under anaerobic conditions. [] It can also form during the frying of onions. [, ]

- Cigarette smoke: 2-Pentenal is present in cigarette smoke extract, even after nicotine and tar removal. []

Q4: How can 2-Pentenal be detected and quantified in complex mixtures?

A4: Several analytical techniques prove effective in detecting and quantifying 2-Pentenal:

- Gas Chromatography coupled with Electroantennographic Detection (GC-EAD): This method has been used to identify 2-Pentenal and other volatile organic compounds in cabbage plants. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in identifying and quantifying 2-Pentenal in various samples, such as those from atmospheric simulation chambers. [, ]

- High-Performance Liquid Chromatography (HPLC): 2-Pentenal can be derivatized into fluorescent 7-amino-6-methylquinoline derivatives for analysis by HPLC. This method allows for the detection of 2-Pentenal in oxidized lipids, including edible oils. []

- Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This highly sensitive technique has been used to monitor 2-Pentenal changes in the headspace of frozen bell peppers during storage. []

Q5: How does 2-Pentenal contribute to the aroma of soybeans?

A5: Under anaerobic conditions, soybean lipoxygenase enzymes convert linolenic acid into 1-penten-3-ol. This alcohol is further oxidized by alcohol dehydrogenase to produce 2-Pentenal, contributing to the characteristic "raw bean odor" of soybeans. []

Q6: How does the presence of an aldehyde group influence the ozonolysis of 2-Pentenal?

A6: Experimental and theoretical studies on the ozonolysis of trans-2-Pentenal show that the aldehyde group significantly influences the fragmentation of the primary ozonide, impacting the yields of secondary organic aerosols. []

Q7: Can 2-Pentenal interact with biological molecules?

A7: Yes, 2-Pentenal, being an α,β-unsaturated aldehyde, readily reacts with nucleophilic agents like glutathione (GSH). This reaction forms GSH-2-Pentenal adducts in biological systems, such as B16-BL6 mouse melanoma cells. []

Q8: What is the atmospheric fate of 2-Pentenal?

A8: 2-Pentenal, being a volatile organic compound, undergoes various atmospheric reactions:

- Reaction with OH radicals: This daytime process significantly contributes to its atmospheric removal. [, ]

- Reaction with NO3 radicals: This nighttime reaction is another important atmospheric loss pathway for 2-Pentenal. []

- Ozonolysis: This reaction pathway leads to the formation of secondary organic aerosols. []

Q9: How does the structure of 2-Pentenal affect its atmospheric reactions?

A9: The presence of both a double bond and an aldehyde group in 2-Pentenal makes it susceptible to attack by atmospheric oxidants like OH and NO3 radicals. The length of the carbon chain also influences the rate constants of these reactions. [, ]

Q10: Does 2-Pentenal contribute to air pollution?

A10: As a volatile organic compound released from both biogenic and anthropogenic sources, 2-Pentenal can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality and potentially harming human health. [, , ]

Q11: Does 2-Pentenal have any potential applications in cancer treatment?

A11: Research shows that 2-Pentenal exhibits significant growth inhibition against Colon-26 mouse carcinoma cells while having a weaker effect on normal BALB/3T3 clone A31 cells. This selectivity suggests a potential avenue for developing antitumor agents. []

Q12: How does 2-Pentenal interact with DNA?

A12: While 2-Pentenal itself doesn't directly bind to DNA, a byproduct of its degradation, 4-oxo-2-pentenal, can react with deoxyguanosine, forming adducts. [, ]

Q13: Can 2-Pentenal cause cellular damage?

A13: As an α,β-unsaturated aldehyde, 2-Pentenal can induce oxidative stress in cells, potentially leading to damage. It can also form adducts with proteins and DNA, disrupting cellular functions. [, ]

Q14: Can 2-Pentenal be synthesized catalytically?

A14: Yes, 2-methyl-2-pentenal, a branched isomer of 2-Pentenal, can be synthesized through the catalytic condensation of propionaldehyde. Different catalysts, including K2CO3/Al2O3 [, ] and anion exchange resins [], have been explored for this reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.